4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde
Description
This compound belongs to the tetrahydrobenzothienopyrimidine class, characterized by a fused bicyclic core (tetrahydrobenzothiophene + pyrimidine) with a benzaldehyde group attached via an ether linkage at position 3. Its synthesis typically involves:
- Step 1: Preparation of ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate via the Gewald reaction using cyclohexanone, ethyl cyanoacetate, sulfur, and a secondary amine .
- Step 2: Cyclization with formamide to form the pyrimidinone intermediate .
- Step 3: Chlorination using POCl₃ to generate the reactive 4-chloro intermediate .
- Step 4: Substitution with 4-hydroxybenzaldehyde under nucleophilic conditions to introduce the benzaldehyde moiety .
Key structural features include:
- Planar thienopyrimidine ring system (as confirmed by crystallography in related analogs) .
- Electron-withdrawing benzaldehyde substituent, which may enhance reactivity in subsequent derivatization (e.g., Schiff base formation).
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-9-11-5-7-12(8-6-11)21-16-15-13-3-1-2-4-14(13)22-17(15)19-10-18-16/h5-10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCWOCAZJHPKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)OC4=CC=C(C=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde typically involves multiple steps. One common method starts with the preparation of the thienopyrimidine core through a Gewald reaction, which involves the condensation of a ketone with a thiocarbamide in the presence of a base. This intermediate is then subjected to further functionalization to introduce the benzaldehyde moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Pharmacological Profiles
- Antimicrobial Activity :
- Anticancer Activity :
Physicochemical Properties
- Solubility : Benzaldehyde derivatives have lower aqueous solubility compared to hydrazine or sulfonyl analogs .
- Stability : Aldehyde group is prone to oxidation, requiring stabilization (e.g., prodrug formulations) .
- Crystallinity: Fused-ring systems (e.g., thienopyrimidine) exhibit planar conformations, favoring dense crystal packing .
Biological Activity
4-(5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features a benzaldehyde moiety linked to a tetrahydrobenzothienopyrimidine structure. The presence of both sulfur and nitrogen atoms within the heterocyclic framework contributes to its unique biological properties.
Biological Activity
Research indicates that compounds within the thienopyrimidine class exhibit a range of biological activities. The following table summarizes key findings related to the biological activity of 4-(5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde and related derivatives:
The mechanism of action for this compound primarily involves the inhibition of key signaling pathways that are crucial for cell proliferation and survival. Specifically, it targets the AKT protein kinase, which plays a pivotal role in various cellular processes including growth and metabolism.
Synthesis
The synthesis of 4-(5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde typically involves several steps:
- Formation of the Thienopyrimidine Core : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the Benzaldehyde Group : The benzaldehyde moiety is introduced via nucleophilic substitution or condensation reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Case Studies
Several studies have investigated the biological activity of related compounds:
- A study by Abdalha et al. (2011) demonstrated that thienopyrimidine derivatives exhibited selective cytotoxicity against tumor cells, highlighting their potential as anticancer agents .
- Another research effort focused on the anti-inflammatory effects of benzothienopyrimidines in animal models, showing significant reductions in inflammation markers .
Q & A
Q. What synthetic strategies are optimal for constructing the tetrahydrobenzothieno[2,3-d]pyrimidine core?
The core structure is typically synthesized via cyclization of thiophene and pyrimidine precursors. Key methods include:
- Aza-Wittig reactions with thioketones and amines under controlled pH and temperature .
- Cyclocondensation of 2-aminothiophene derivatives with aldehydes or ketones in acidic/basic media . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine:thioketone) and reaction times (6–12 hours at 80–100°C) .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of:
Q. What are the primary challenges in functionalizing the benzaldehyde moiety?
The aldehyde group is prone to oxidation and nucleophilic attack. Mitigation strategies include:
- Protection with diethyl acetal during multi-step syntheses .
- Low-temperature reactions (<0°C) to minimize side reactions like aldol condensation .
Advanced Research Questions
Q. How do substituents at the 2- and 3-positions of the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold influence bioactivity?
- 2-Substituents (e.g., sulfanyl, dialkylamino) modulate antimicrobial potency. For example, 2-dialkylamino derivatives show IC₅₀ values of 1.2–3.8 µM against S. aureus .
- 3-Substituents (e.g., 4-pyridinylmethyl) enhance anti-inflammatory activity by 30–50% compared to unsubstituted analogs, likely via COX-2 inhibition .
Q. How can computational methods guide the design of derivatives with improved target binding?
- Molecular docking (AutoDock Vina) identifies key interactions:
- Hydrogen bonding between the pyrimidine N3 and Thr830 of EGFR kinase.
- π-π stacking of the benzothieno ring with Phe723 .
- QSAR models reveal that electron-withdrawing groups at the 4-position (e.g., -NO₂) improve IC₅₀ by 2-fold .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
- Dose-response standardization : Use consistent assay conditions (e.g., 72-hour incubation for cytotoxicity).
- Off-target profiling : Screen against related kinases (e.g., JAK2, VEGFR2) to rule out cross-reactivity .
- Metabolic stability testing : Assess hepatic microsomal degradation to explain discrepancies in in vitro vs. in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
